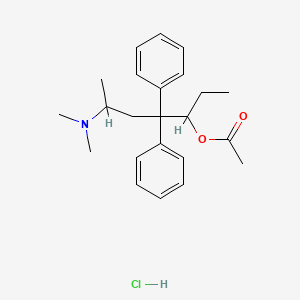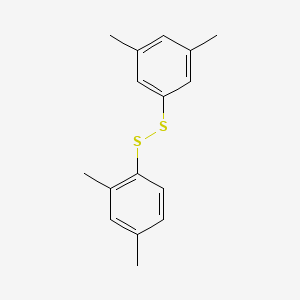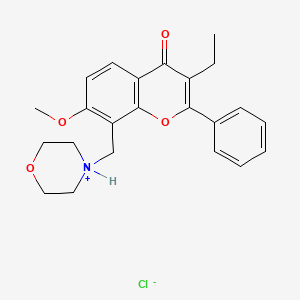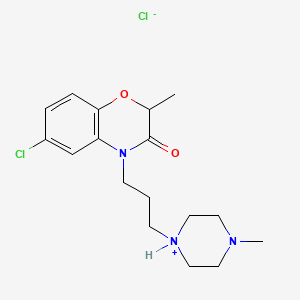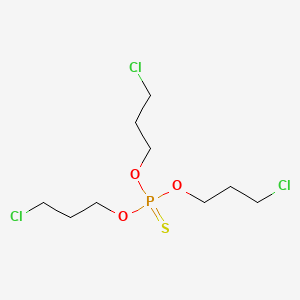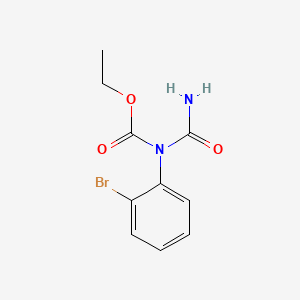
ethyl N-(2-bromophenyl)-N-carbamoylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-(2-bromophenyl)-N-carbamoylcarbamate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of an ethyl group, a bromophenyl group, and a carbamoylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(2-bromophenyl)-N-carbamoylcarbamate typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 2-bromophenyl, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Carbamoylation: The amine group reacts with ethyl chloroformate to form the carbamoylcarbamate structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(2-bromophenyl)-N-carbamoylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carbamoyl group.
Hydrolysis: The carbamate moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce the corresponding amine and ethyl carbamate .
Scientific Research Applications
Ethyl N-(2-bromophenyl)-N-carbamoylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl N-(2-bromophenyl)-N-carbamoylcarbamate involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, while the carbamoylcarbamate moiety can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2-bromophenyl)acetamide: This compound has a similar bromophenyl group but differs in the presence of an acetamide moiety.
N-(2-bromophenyl)carbamate: This compound lacks the ethyl group and has a simpler structure.
Uniqueness
Ethyl N-(2-bromophenyl)-N-carbamoylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
71235-94-4 |
|---|---|
Molecular Formula |
C10H11BrN2O3 |
Molecular Weight |
287.11 g/mol |
IUPAC Name |
ethyl N-(2-bromophenyl)-N-carbamoylcarbamate |
InChI |
InChI=1S/C10H11BrN2O3/c1-2-16-10(15)13(9(12)14)8-6-4-3-5-7(8)11/h3-6H,2H2,1H3,(H2,12,14) |
InChI Key |
BTPKCEPCEQYPJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(C1=CC=CC=C1Br)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methoxy-5-methyl-1H-benzo[d]imidazol-1-ol](/img/structure/B13771424.png)
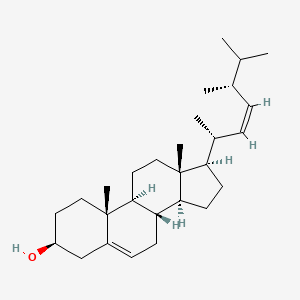

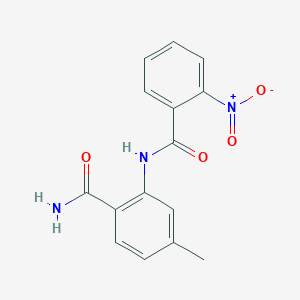
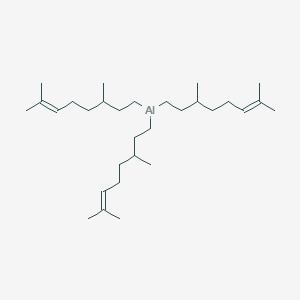
![dimethyl-[5-(methylcarbamoyloxy)-2-propan-2-ylphenyl]azanium;chloride](/img/structure/B13771466.png)
